molecular formula C10H19NO B1423350 3-Ethoxyspiro[3.4]octan-1-amine CAS No. 1342130-96-4

3-Ethoxyspiro[3.4]octan-1-amine

Cat. No. B1423350
CAS RN: 1342130-96-4
M. Wt: 169.26 g/mol
InChI Key: XTYJBOSOXNCQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxyspiro[3.4]octan-1-amine is a spirocyclic amine. It has a molecular weight of 169.27 g/mol . The compound is typically in liquid form .


Molecular Structure Analysis

The molecular formula of 3-Ethoxyspiro[3.4]octan-1-amine is C10H19NO . The InChI code is 1S/C10H19NO/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h8-9H,2-7,11H2,1H3 .


Physical And Chemical Properties Analysis

3-Ethoxyspiro[3.4]octan-1-amine has a predicted boiling point of 243.9±33.0 °C and a predicted density of 1.00±0.1 g/cm3 . The compound has a predicted pKa of 10.59±0.40 .

Scientific Research Applications

  • Nonpeptide Antagonist of Substance P Receptor :

    • A related compound, CP-96,345, is a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound has been shown to inhibit substance P-induced effects in vivo and is selective for the NK1 receptor, making it useful for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).
  • Synthesis of Spiroquinazolin-2-one Derivatives :

    • The synthesis of spiro[imidazolidine-4, 4'(1'H)-quinazoline]-2, 2', 5(3'H)-trione derivatives has been achieved using related compounds. These compounds are synthesized through reactions involving 1-ethoxycarbonylisatin, demonstrating the potential of such spiro compounds in chemical synthesis (Yamagishi et al., 1991).
  • Reactions of Cyclopropenes with Organoaluminum Compounds :

    • In a study exploring the reactions of 1-ethylspiro[2.5]oct-1-ene with triethylaluminum and other organometallic compounds, the formation of various rearrangement products was observed. These findings are significant for understanding the reactivity and potential applications of spiro compounds in organometallic chemistry (Smith & Richey, 2007).
  • Cycloaddition Reactions of Halomethylenecyclopropanes :

    • Research on the cycloaddition reactions of compounds like ethoxymethylenecyclopropane shows high yields of dispiro[2.0.2.2]octanes. Such reactions highlight the potential of ethoxy-containing spiro compounds in synthetic organic chemistry (Bottini & Cabral, 1978).
  • Dialkoxo-Bridged Diiron(III) Complex Synthesis :

    • A related compound has been used in the synthesis and characterization of a new dialkoxo-bridged diiron(III) complex. The study's findings are relevant for the development of metal complexes with potential applications in materials science and catalysis (Gao et al., 2001).
  • Synthesis of Dihydrothiophenes or Spirocyclic Compounds :

    • Domino reactions involving 1,3-thiazolidinedione and various amines have been studied to yield dihydrothiophene derivatives and spirocyclohexano-1,3-thiazoles. This research contributes to the synthesis of spirocyclic compounds in organic chemistry (Sun et al., 2009).

Safety and Hazards

The compound is classified under GHS05 (corrosion) and GHS07 (harmful). The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-ethoxyspiro[3.4]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-12-9-7-8(11)10(9)5-3-4-6-10/h8-9H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYJBOSOXNCQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyspiro[3.4]octan-1-amine

CAS RN

1342130-96-4
Record name 3-ethoxyspiro[3.4]octan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxyspiro[3.4]octan-1-amine
Reactant of Route 2
3-Ethoxyspiro[3.4]octan-1-amine
Reactant of Route 3
3-Ethoxyspiro[3.4]octan-1-amine
Reactant of Route 4
3-Ethoxyspiro[3.4]octan-1-amine
Reactant of Route 5
Reactant of Route 5
3-Ethoxyspiro[3.4]octan-1-amine
Reactant of Route 6
3-Ethoxyspiro[3.4]octan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.